

Soraprazan therapeutic index assessment

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Soraprazan

CAS No.: 261944-46-1

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Soraprazan at a Glance

Soraprazan is a potassium-competitive acid blocker (P-CAB) that was investigated for the treatment of gastroesophageal reflux disease (GERD) [1] [2]. A key characteristic of P-CABs is their **reversible and competitive** inhibition of the gastric H⁺,K⁺-ATPase (proton pump), which is a different mechanism from the **irreversible covalent inhibition** of proton pump inhibitors (PPIs) [3].

Although research on **soraprazan** for gastric acid suppression was promising, its development was reportedly stopped [3]. Interestingly, the compound has been repurposed under the International Nonproprietary Name (INN) **Remofuscin** for investigating the treatment of retinal diseases like Stargardt disease and age-related macular degeneration (AMD) [4].

Pharmacological & Pre-clinical Data

The table below summarizes key quantitative data from experimental studies on **Soraprazan**, primarily from its initial phase of development.

| Parameter | Experimental Data for Soraprazan | Experimental Context |
|---|--|--|
| In Vitro IC ₅₀ (H ⁺ ,K ⁺ -ATPase) | 0.1 μM (ion-leaky vesicles); 0.19 μM (isolated gastric glands) | Inhibitory potency measured in different in vitro systems [1]. |

| Parameter | Experimental Data for Soraprazan | Experimental Context |
|---|--|--|
| Binding Affinity (K_i) | 6.4 nM | Measured for the gastric H ⁺ ,K ⁺ -ATPase, indicating high binding affinity [1]. |
| Selectivity Ratio | >2000-fold for H ⁺ ,K ⁺ -ATPase over Na ⁺ ,K ⁺ - and Ca ²⁺ -ATPases | Demonstrates high selectivity for the target enzyme [1]. |
| In Vivo Efficacy | Superior to esomeprazole in onset, extent, and duration of pH elevation (dog model) | Comparative pharmacodynamic study in animals [1]. |
| Toxicity Concern | Development halted due to transaminase elevation (hepatotoxicity) in clinical trials | Reason for discontinuation of development for acid-related diseases [3]. |

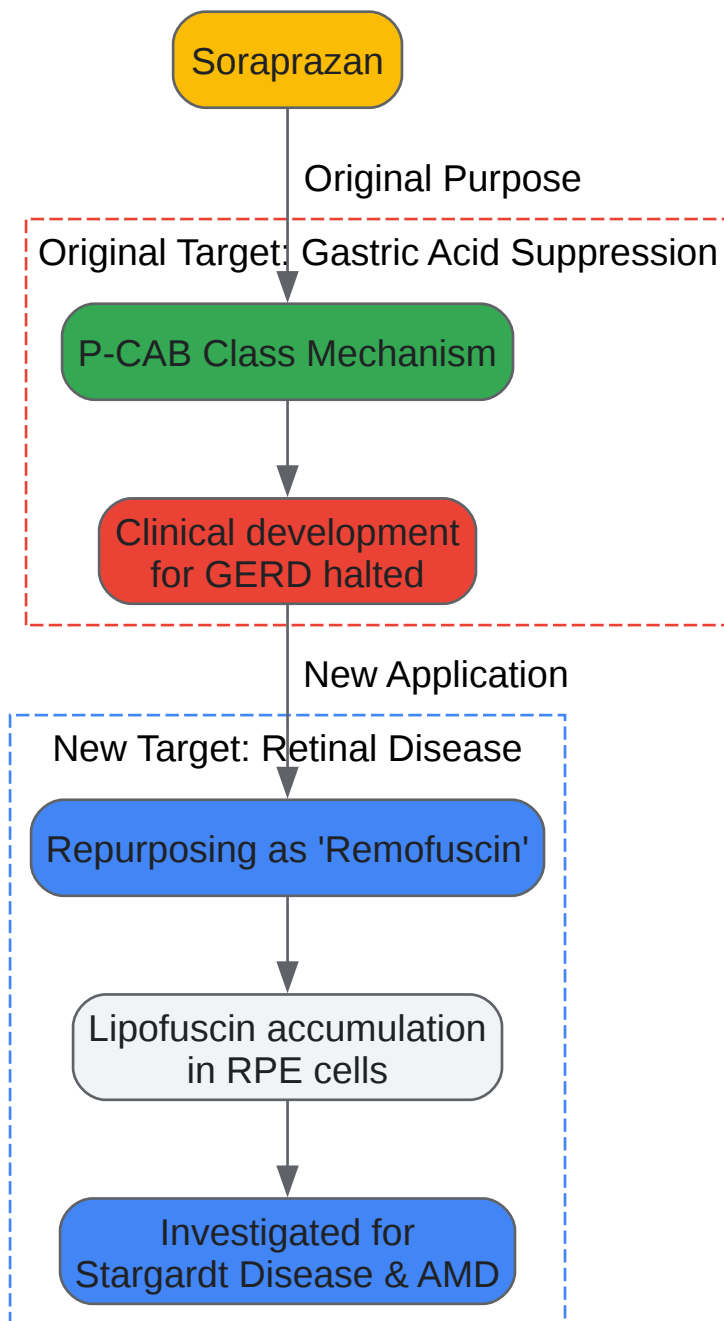
Detailed Experimental Protocols

For the key data presented, here are the methodologies behind the experiments.

- **Measurement of IC₅₀ on H⁺,K⁺-ATPase:** The inhibitory concentration (IC₅₀) of **Soraprazan** was determined using **ion-leaky vesicles** containing the gastric proton pump and in **isolated gastric glands** from animal models. The activity of the H⁺,K⁺-ATPase enzyme was measured, and the concentration of **Soraprazan** required to inhibit 50% of this activity (IC₅₀) was calculated [1].
- **Assessment of Selectivity:** The selectivity of **Soraprazan** was evaluated by testing its inhibitory effect on related **P-type ATPases**, specifically the **Na⁺,K⁺-ATPase** and **sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA)**. The very high (>2000-fold) selectivity ratio was determined by comparing the IC₅₀ values for H⁺,K⁺-ATPase with those for the other ATPases [1].

Mechanism of Action and Repurposing

The following diagram illustrates the primary known mechanism of **Soraprazan** and its new therapeutic target.



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For its new application, the proposed mechanism is **lipofuscinolysis**—the removal of toxic lipofuscin deposits that accumulate in the retinal pigment epithelium (RPE) in diseases like Stargardt disease [4]. The process is thought to involve the generation of reactive oxygen species (ROS) by Remofuscin (**soraprazan**), which helps break down this accumulated material [4].

Assessment and Future Directions

A formal therapeutic index (the ratio between the toxic dose and the effective dose) for **Soraprazan** in its original indication has not been established in the available literature, as its development was discontinued before this could be fully characterized in humans [3].

- **Current Clinical Status of P-CABs:** The P-CAB class has advanced with other members like **vonoprazan, tegoprazan, fexuprazan, and keverprazan** now approved in various markets [3]. These drugs were developed with a focus on improved pharmacokinetics and a better safety profile, particularly avoiding the hepatotoxicity associated with earlier compounds like **soraprazan** and revaprazan [3].
- **Future for Soraprazan/Remofuscin:** The future of this compound lies entirely in its repurposed form. Research should focus on:
 - Establishing a clear **dose-response relationship** for lipofuscin removal in relevant animal models and humans.
 - Defining the **therapeutic window** for its new use in ophthalmology, ensuring that the ROS-mediated mechanism effectively clears lipofuscin without causing oxidative damage to surrounding retinal tissues.

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